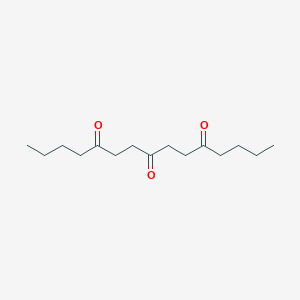
Pentadecane-5,8,11-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadecane-5,8,11-trione is a chemical compound with a unique structure characterized by three ketone groups positioned at the 5th, 8th, and 11th carbon atoms of a pentadecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentadecane-5,8,11-trione can be synthesized through the condensation reactions of renewable keto acids with paraformaldehyde. For instance, the condensation of 4-ketopimelic acid with paraformaldehyde at 80°C in the presence of sulfuric acid and Amberlyst-H+ as catalysts yields the desired compound . The reaction conditions are typically neat, and the product is obtained in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of renewable feedstock and efficient catalytic systems to ensure high yield and purity. The scalability of the synthetic route mentioned above makes it a viable option for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Pentadecane-5,8,11-trione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms adjacent to the ketone groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ketones or alcohols.
Aplicaciones Científicas De Investigación
Pentadecane-5,8,11-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of phase change materials for thermal energy storage.
Mecanismo De Acción
The mechanism of action of Pentadecane-5,8,11-trione involves its interaction with specific molecular targets and pathways. The ketone groups in the compound can interact with various enzymes and proteins, leading to modulation of their activities. For instance, the compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione: A structurally similar compound with three ketone groups positioned differently.
Pentadecane: A hydrocarbon with a similar carbon chain length but without the ketone groups.
Uniqueness
Pentadecane-5,8,11-trione is unique due to the specific positioning of its ketone groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
62619-51-6 |
|---|---|
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
pentadecane-5,8,11-trione |
InChI |
InChI=1S/C15H26O3/c1-3-5-7-13(16)9-11-15(18)12-10-14(17)8-6-4-2/h3-12H2,1-2H3 |
Clave InChI |
JPTIUBVUJTUXPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CCC(=O)CCC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517587.png)
![9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517593.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-](/img/structure/B14517608.png)
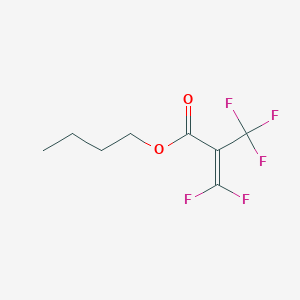
![2-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfinyl]pyrimidine](/img/structure/B14517632.png)
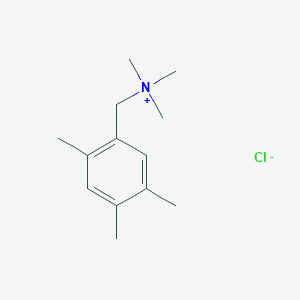
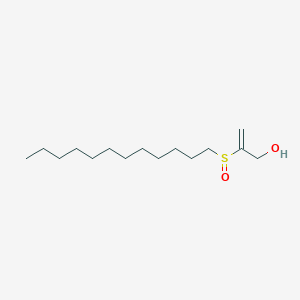

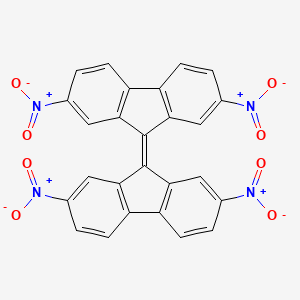
![3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14517663.png)
![2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B14517664.png)
![1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14517669.png)
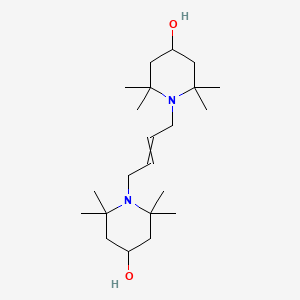
![1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14517682.png)
